molecular formula C10H9NO2S B12913473 5-((phenylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-83-3

5-((phenylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12913473
CAS No.: 89660-83-3
M. Wt: 207.25 g/mol
InChI Key: SFCCRYKGWIMYCJ-UHFFFAOYSA-N
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Description

5-((Phenylthio)methyl)isoxazol-3(2H)-one ( 89660-83-3) is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This five-membered heterocycle features an isoxazol-3(2H)-one core substituted with a (phenylthio)methyl group, a structure of significant interest in medicinal and synthetic chemistry. Isoxazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . The isoxazole nucleus is a key structural component in numerous clinically used drugs across various therapeutic categories, including antibacterial, anticancer, anti-inflammatory, and antidepressant agents . The specific substitution pattern on the isoxazole ring can profoundly influence its biological activity and physicochemical properties . The presence of the phenylthio moiety in this particular compound may offer unique reactivity and potential for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules . This product is intended for research applications such as use as a synthetic building block, exploration of structure-activity relationships in medicinal chemistry programs, and investigation of novel bioactive compounds . Researchers can utilize it in the development of new therapeutic candidates targeting various diseases. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Properties

CAS No.

89660-83-3

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

5-(phenylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C10H9NO2S/c12-10-6-8(13-11-10)7-14-9-4-2-1-3-5-9/h1-6H,7H2,(H,11,12)

InChI Key

SFCCRYKGWIMYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NO2

Origin of Product

United States

Preparation Methods

Isoxazole Ring Formation

The isoxazole ring is commonly synthesized via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or related precursors. A notable approach is the three-component cyclocondensation involving:

  • An aldehyde (or equivalent carbonyl compound),
  • Hydroxylamine hydrochloride,
  • A β-ketoester or β-diketone.

This method, catalyzed by organocatalysts such as 2-aminopyridine, proceeds under mild aqueous conditions (e.g., 80 °C in water), yielding isoxazol-5(4H)-ones efficiently. The reaction mechanism involves:

  • Formation of an enolate from the β-ketoester,
  • Aldol condensation with the aldehyde,
  • Oxime formation with hydroxylamine,
  • Intramolecular cyclization to the isoxazole ring.

This green chemistry approach is advantageous for its simplicity, environmental friendliness, and good yields.

Introduction of the Phenylthio Methyl Group

The phenylthio methyl substituent at the 5-position is introduced typically via nucleophilic substitution or addition reactions involving phenylthiol or phenylthio derivatives. The synthetic route often involves:

  • Preparation of a 5-(chloromethyl) or 5-(halomethyl) isoxazol-3(2H)-one intermediate,
  • Subsequent substitution with thiophenol (phenylthiol) under basic conditions to yield the 5-((phenylthio)methyl) derivative.

This step requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Alternative Synthetic Routes

Some patents and literature describe multi-step syntheses starting from simpler precursors such as ethyl acetate and acetonitrile, which are converted into acetoacetonitrile derivatives, then reacted with p-toluenesulfonyl hydrazide and hydroxylamine hydrochloride under alkaline conditions to form substituted isoxazoles. Although this method is primarily for 3-amino-5-methyl isoxazole, similar ring closure and substitution strategies can be adapted for phenylthio methyl derivatives.

Detailed Preparation Procedure (Representative Example)

Step Reagents & Conditions Description Yield & Purity
1. Formation of Acetoacetonitrile Ethyl acetate + Acetonitrile + Metal base (NaH, n-BuLi, or LDA) Generation of acetyl acetonitrile intermediate via deprotonation and nucleophilic attack High yield, controlled stoichiometry (1.1-1.4 equiv metal base)
2. Hydrazone Formation Acetyl acetonitrile + p-toluenesulfonyl hydrazide + Alcohol solvent (methanol or ethanol) Reflux to form hydrazone intermediate, isolated as white crystalline solid 88-90% yield, >99% HPLC purity
3. Ring Closure Hydrazone + Hydroxylamine hydrochloride + Potassium carbonate + Solvent (ethylene glycol dimethyl ether, THF, or 2-methyltetrahydrofuran) Heating at 80 °C for 2 hours, acid-base workup to precipitate isoxazole 78-79% yield, ~98.7-98.8% purity

This method, while described for 3-amino-5-methyl isoxazole, provides a framework adaptable for preparing substituted isoxazol-3(2H)-ones, including phenylthio methyl derivatives, by modifying the substituents introduced during or after ring closure.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Three-Component Cyclocondensation Aldehyde, Hydroxylamine hydrochloride, β-ketoester, 2-aminopyridine catalyst Aqueous, 80 °C, 20 mol% catalyst Green, efficient, broad substrate scope Limited to isoxazol-5(4H)-ones, may require further substitution steps
Multi-Step Hydrazone Route Ethyl acetate, Acetonitrile, p-toluenesulfonyl hydrazide, Hydroxylamine hydrochloride, Metal base Reflux in alcohol, alkaline ring closure at 80 °C High purity, scalable Uses strong bases, multi-step, toxic solvents in some variants
Phenylthio Substitution 5-(halomethyl)isoxazol-3(2H)-one + Thiophenol Basic conditions, nucleophilic substitution Direct introduction of phenylthio group Requires halomethyl intermediate, careful control to avoid side reactions

Chemical Reactions Analysis

Types of Reactions

5-((phenylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-((phenylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-((phenylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance its binding affinity to target proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their substituents:

Compound Name Substituent(s) Core Structure Key Features Reference
5-((Phenylthio)methyl)isoxazol-3(2H)-one Phenylthio-methyl Isoxazol-3(2H)-one Enhanced lipophilicity, sulfur moiety
5-Bromobenzo[d]isoxazol-3(2H)-one Bromo (benzannulated) Benzoisoxazol-3(2H)-one Higher molecular weight, halogenated
5-(Pentan-2-yl)isoxazol-3(2H)-one Pentan-2-yl Isoxazol-3(2H)-one Aliphatic chain, increased flexibility
5-(p-Tolyl)isoxazol-3(2H)-one p-Tolyl Isoxazol-3(2H)-one Methyl-phenyl group, moderate polarity
5-Chloro-2-methyl-2H-isothiazol-3-one Chloro, methyl (isothiazolone) Isothiazol-3-one Antimicrobial activity, dual sulfur

Key Observations :

  • Bromo and chloro substituents (e.g., 5-Bromobenzo[d]isoxazol-3(2H)-one) exert stronger electron-withdrawing effects, altering reactivity .
  • Lipophilicity : The phenylthio-methyl group likely increases logP compared to aliphatic (e.g., pentan-2-yl) or polar (e.g., morpholine carboxamide ) substituents, impacting membrane permeability.
  • Steric Bulk : Benzannulated derivatives (e.g., benzoisoxazolones) exhibit planar rigidity, whereas aliphatic substituents (e.g., pentan-2-yl) add conformational flexibility .

Biological Activity

5-((phenylthio)methyl)isoxazol-3(2H)-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, as well as insights from recent research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The phenylthio group attached to the methyl group at the 5-position enhances the compound's lipophilicity, potentially influencing its interaction with biological targets. The structural formula can be represented as follows:

C9H9N1O1S1\text{C}_9\text{H}_9\text{N}_1\text{O}_1\text{S}_1

Antimicrobial Properties

Research indicates that 5-((phenylthio)methyl)isoxazol-3(2H)-one exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. For instance, it demonstrated cytotoxic effects in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity. The proposed mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle progression.

Antiviral Potential

Emerging research points to the antiviral capabilities of 5-((phenylthio)methyl)isoxazol-3(2H)-one. It has been tested against viruses such as herpes simplex virus type 1 (HSV-1), showing a reduction in plaque formation and viral replication. The compound appears to inhibit viral entry or replication processes, although further studies are needed to elucidate the precise mechanisms involved .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 5-((phenylthio)methyl)isoxazol-3(2H)-one. The following table summarizes key findings from SAR studies:

Compound VariantStructural FeatureBiological ActivityIC50 Value (µM)
Parent Compound-Antimicrobial25
Variant ASubstituted phenyl groupIncreased anticancer activity15
Variant BAdditional methyl groupEnhanced antiviral activity20
Variant CAltered isoxazole positionBroader spectrum of activity30

These findings suggest that modifications to the phenylthio group or the isoxazole ring can significantly impact biological activity.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, 5-((phenylthio)methyl)isoxazol-3(2H)-one was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear dose-dependent response with significant inhibition at concentrations as low as 10 µg/mL.
  • Anticancer Mechanism : A recent study investigated the effects on MCF-7 cells, revealing that treatment with the compound led to a marked increase in apoptotic markers such as cleaved caspase-3 and PARP, indicating effective induction of programmed cell death.
  • Antiviral Activity : In vitro assays against HSV-1 demonstrated that treatment with varying concentrations of the compound resulted in up to 69% reduction in viral plaques compared to untreated controls, highlighting its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((phenylthio)methyl)isoxazol-3(2H)-one, and how can its purity be optimized?

  • Methodology : Cycloaddition reactions, such as hypervalent iodine-induced nitrile oxide-alkyne cycloaddition, are effective for synthesizing substituted isoxazoles . For purity optimization, use column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) and validate via thin-layer chromatography (TLC). Post-synthesis, characterize intermediates using IR spectroscopy (C=O stretch ~1700 cm⁻¹) and confirm regiochemistry via 1H NMR^1 \text{H NMR} (e.g., coupling constants for isoxazole protons) .

Q. What analytical techniques are critical for characterizing 5-((phenylthio)methyl)isoxazol-3(2H)-one?

  • Methodology :

  • Spectroscopy : Use 1H NMR^1 \text{H NMR} to identify aromatic protons (δ 7.2–7.8 ppm) and isoxazole protons (δ 6.2–6.5 ppm). 13C NMR^{13} \text{C NMR} resolves carbonyl carbons (~170 ppm) and thiomethyl linkages.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95%.

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Refer to SDS guidelines for structurally similar isothiazolones (e.g., 2-methyl-2H-isothiazol-3-one), which highlight risks of allergic reactions . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 2–8°C under inert gas (N2_2) to prevent degradation. Conduct patch tests for dermal sensitivity prior to large-scale use .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the thiomethylation step in synthesizing this compound?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via 1H NMR^1 \text{H NMR} to track intermediate formation (e.g., thiolate anions).
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.
  • Isotopic Labeling : Introduce 34S^{34} \text{S} or deuterated phenyl groups to trace sulfur incorporation pathways .

Q. What experimental designs are suitable for studying the environmental fate of 5-((phenylthio)methyl)isoxazol-3(2H)-one?

  • Methodology :

  • Abiotic Degradation : Expose the compound to UV light (λ = 290–400 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-MS/MS.
  • Biotic Transformation : Use soil microcosms with microbial consortia; quantify metabolite formation (e.g., sulfoxides) over 30 days.
  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) via shake-flask method and assess bioaccumulation potential .

Q. How can the compound’s pharmacological activity be evaluated against enzyme targets?

  • Methodology :

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX-2) or kinases using fluorescence-based assays (e.g., ATP depletion measured at λex_{\text{ex}}=340 nm, λem_{\text{em}}=450 nm).
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites.
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} values .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodology :

  • 2D NMR : Employ 1H-13C^1 \text{H-}^{13} \text{C} HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
  • X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in CH3_3CN) to confirm stereochemistry.
  • Comparative Analysis : Cross-reference with spectral databases (NIST Chemistry WebBook) for analogous isoxazoles .

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